molecular formula C24H18ClS2.F6P<br>C24H18ClF6PS2 B13764744 [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) CAS No. 68156-11-6

[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)

Cat. No.: B13764744
CAS No.: 68156-11-6
M. Wt: 550.9 g/mol
InChI Key: TYARKGONSXUKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-): is a complex organic compound that belongs to the class of sulfonium salts. It is characterized by the presence of a sulfonium cation, which is stabilized by a hexafluorophosphate anion. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) typically involves the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently stabilized by the addition of hexafluorophosphate anion. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiophenol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

    Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification.

Medicine:

    Drug Development: The compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The hexafluorophosphate anion plays a role in stabilizing the overall structure of the compound, enhancing its reactivity and specificity.

Comparison with Similar Compounds

    Diphenylsulfonium hexafluorophosphate: Similar in structure but lacks the chlorophenyl group.

    Triphenylsulfonium hexafluorophosphate: Contains three phenyl groups instead of the chlorophenyl and thio groups.

Uniqueness:

    Structural Features: The presence of the chlorophenyl and thio groups in [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) imparts unique reactivity and stability compared to its analogs.

    Reactivity: The compound exhibits distinct reactivity patterns, making it suitable for specific applications in catalysis and synthesis.

Properties

CAS No.

68156-11-6

Molecular Formula

C24H18ClS2.F6P
C24H18ClF6PS2

Molecular Weight

550.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluorophosphate

InChI

InChI=1S/C24H18ClS2.F6P/c25-21-15-7-8-16-22(21)26-23-17-9-10-18-24(23)27(19-11-3-1-4-12-19)20-13-5-2-6-14-20;1-7(2,3,4,5)6/h1-18H;/q+1;-1

InChI Key

TYARKGONSXUKEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.